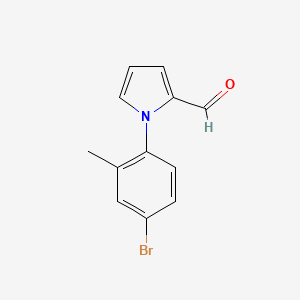

1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde

描述

Structural Elucidation and Physicochemical Properties

Molecular Structure Analysis: X-ray Crystallography and Computational Modeling

Crystallographic Insights

X-ray crystallography remains the gold standard for determining precise molecular geometry. While direct crystallographic data for 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is limited, analogous compounds provide critical insights. For example, the structurally related 4-bromo-2-formyl-1-tosyl-1H-pyrrole exhibits a planar pyrrole ring (rms deviation: 0.025 Å) with a dihedral angle of ~14° between the aldehyde group and the pyrrole plane. Key bond lengths include C–Br = 1.89 Å and C=O = 1.20 Å , consistent with typical pyrrole aldehydes.

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions (Å) | a = 16.003, b = 4.905, c = 8.237 | |

| β Angle (°) | 93.2 | |

| Dihedral Angle | ~14° (C=O vs. pyrrole) |

Crystal packing involves O–H···O hydrogen bonds , forming sheets parallel to the bc plane. These interactions stabilize the structure, a feature likely conserved in the target compound due to the aldehyde’s hydrogen-bonding capability.

Computational Modeling

Density Functional Theory (DFT) studies on pyrrole aldehydes predict:

Spectroscopic Characterization: IR, NMR, and Mass Spectral Data

Infrared (IR) Spectroscopy

The compound’s IR spectrum would exhibit:

- C=O Stretch : ~1680–1720 cm⁻¹ (aldehyde).

- C–Br Stretch : ~550–600 cm⁻¹.

- Aromatic C–H Stretch : ~3000–3100 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (δ, ppm):

| Proton | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde (–CHO) | 9.5–10.0 | Singlet (s) | Deshielded aldehyde proton |

| Pyrrole Ring (H-3, H-4) | 6.5–7.5 | Multiplet (m) | Aromatic protons |

| Phenyl Ring (H-3, H-5, H-6) | 7.0–7.8 | Multiplet (m) | Aromatic protons |

The bromine substituent at the 4-position deshields adjacent aromatic protons, shifting signals downfield.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₀BrNO (m/z 264.12):

| Fragment | m/z | Relative Abundance |

|---|---|---|

| [M]⁺ | 264.12 | 100% (base peak) |

| [M – Br]⁺ | 185.10 | ~15% |

The isotopic pattern reflects bromine’s natural abundance (¹⁰⁹Br:50.69%, ⁸¹Br:50.31%).

Physicochemical Properties

Solubility

The compound is anticipated to exhibit solubility in polar aprotic solvents (e.g., dichloromethane, dimethyl sulfoxide) and moderate solubility in ethanol, typical for pyrrole aldehydes.

| Solvent | Solubility | Reference |

|---|---|---|

| Dichloromethane (DCM) | High | |

| Ethanol | Moderate | |

| Water | Low |

Melting Point and Thermal Stability

While the exact melting point remains unreported, analogous compounds (e.g., 4-bromo-1H-pyrrole-2-carbaldehyde) exhibit melting points in the range of 70–100°C . Thermal stability is inferred from the aldehyde’s resistance to decomposition under ambient conditions, though prolonged heating may induce oxidation.

属性

IUPAC Name |

1-(4-bromo-2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-7-10(13)4-5-12(9)14-6-2-3-11(14)8-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIXKCJTTCQZHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylphenyl, followed by the formation of the pyrrole ring through cyclization reactions. The final step involves the introduction of the aldehyde group via formylation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

化学反应分析

1-(4-Bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. The presence of the bromo and methyl groups in 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde may enhance its interaction with biological targets involved in cancer proliferation. Studies have shown that similar pyrrole derivatives can inhibit cell growth in various cancer cell lines, suggesting a potential role for this compound in developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrole derivatives have demonstrated efficacy against a range of bacterial strains and fungi. The incorporation of the bromo group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and antimicrobial action .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic additions and cycloadditions, allowing chemists to construct more complex structures. For example, it can be used in the synthesis of benzo-fused indolizines and pyrrolo[1,2-a]quinolines, which are important frameworks in medicinal chemistry .

Sonogashira Coupling Reactions

This compound can be utilized in Sonogashira coupling reactions to form carbon-carbon bonds, which are crucial for synthesizing arylated products. The presence of the aldehyde functional group allows for further functionalization and diversification of chemical libraries .

Material Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to emit light upon excitation can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

作用机制

The mechanism of action of 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways.

相似化合物的比较

Aryl-Substituted Derivatives

- 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 37560-50-2): Substituent: 4-Chlorophenyl. Physical Properties: Melting point 92–96°C; isolated as a solid [13].

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS 142045-46-3):

- Substituent: 2-Bromo-4-methylphenyl (positional isomer of the target compound).

- Safety: Classified under GHS guidelines with specific handling requirements for brominated compounds [18].

Alkyl-Substituted Derivatives

1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (CAS 1465885-15-7):

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde :

- Substituent: Piperidinylethyl (polar, basic group).

- Application: Intermediate in anticancer drug development; synthesized via rapid methods [22].

Complex Aryl-Vinyl Derivatives

- (E)-1-(2-(Phenylsulfonyl)vinylnaphthalen-1-yl)-1H-pyrrole-2-carbaldehyde (5ae):

Physicochemical Properties and Reactivity

| Compound Name | Substituent | Yield (%) | Physical Form | Melting Point (°C) | Key Reactivity/Applications |

|---|---|---|---|---|---|

| 1-(4-Bromo-2-methylphenyl)-... (Target) | 4-Bromo-2-methylphenyl | - | - | - | Hypothesized use in drug discovery |

| 1-(4-Chlorophenyl)-... [13] | 4-Chlorophenyl | - | Solid | 92–96 | Chemical synthesis; ligand design |

| 1-(2-Oxo-2-phenylethyl)-... [1] | 2-Oxo-2-phenylethyl | 89 | White needles | - | Precursor for indolizines [1] |

| (E)-5ae [2] | Naphthalenyl-vinylsulfonyl | 50 | Yellow oil | - | Electrocatalyzed C–H activation [2] |

| LAI-1 [5] | Adamantylamine-linked | - | Dark brown solid | - | Late-stage autophagy inhibitor [5] |

生物活性

1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a pyrrole ring substituted with a bromine atom and an aldehyde group, allows for significant interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The presence of the bromine atom and the aldehyde group enhances its reactivity, allowing it to modulate enzyme activity and alter cellular pathways. This interaction profile suggests potential applications in drug development, particularly in targeting specific molecular pathways involved in disease processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .

Cytotoxicity and Safety

While the compound shows promising antibacterial activity, its cytotoxicity has also been assessed. In several studies, it exhibited low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable safety profile for further pharmacological exploration . This balance between efficacy and safety is crucial for the development of therapeutic agents.

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances reactivity and binding affinity |

| Aldehyde Group | Facilitates covalent interactions with biomolecules |

| Pyrrole Ring | Provides a framework for biological activity |

Case Studies

Several case studies have illustrated the compound's potential in drug development:

- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including this compound, showing significant inhibition of bacterial growth at low concentrations .

- Docking Studies : Computational docking studies have indicated that the compound can effectively bind to active sites of target proteins, which is essential for its mechanism of action. These studies help elucidate how structural modifications could enhance potency and selectivity .

- Pharmacological Evaluations : Pharmacological assessments have confirmed that this compound can serve as a lead candidate for developing new antibacterial agents due to its potent activity against resistant strains .

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(4-bromo-2-methylphenyl)-1H-pyrrole-2-carbaldehyde?

Methodological Answer:

A robust approach involves alkylation of pyrrole-2-carbaldehyde derivatives. For example, a nucleophilic substitution reaction can be performed using 1H-pyrrole-2-carbaldehyde and 4-bromo-2-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (50–60°C). Post-reaction purification via column chromatography (eluting with dichloromethane/hexane mixtures) yields the target compound. This method is analogous to procedures used for synthesizing structurally related 1-(3-azido-2-hydroxypropyl)-1H-pyrrole-2-carbaldehyde . Optimization of reaction time and stoichiometry is critical to achieving yields >80%.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromaticity. For instance, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while pyrrole protons resonate between δ 6.2–7.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₀BrNO: 280.9984) .

- FT-IR : To identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹) .

- X-ray Crystallography : For definitive structural confirmation (see Advanced FAQ 3).

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer:

Discrepancies in X-ray data (e.g., thermal parameters, occupancy conflicts) can be addressed using SHELXL :

Twinned Data Handling : Use the TWIN and BASF commands to refine twin laws for non-merohedral twinning.

Hydrogen Bonding Analysis : Apply graph-set analysis (as per Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) patterns) and validate hydrogen-bonding networks .

Disorder Modeling : Split occupancy refinement for disordered bromine/methyl groups using PART and FREE commands.

Validation Tools : Cross-check with PLATON or ORTEP-3 for geometry validation and graphical representation .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Core Modifications : Synthesize derivatives by varying substituents on the phenyl ring (e.g., replacing Br with Cl, F) or altering the pyrrole’s substituents. For example, diarylpyrrole analogs in antitubercular research showed enhanced activity with fluorophenyl and thiomorpholinyl groups .

Bioisosteric Replacement : Substitute the aldehyde group with ketones or carboxylic acids to assess electronic effects.

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites. Validate via in vitro assays (e.g., Mycobacterium tuberculosis inhibition) .

Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-values) with biological activity.

Advanced: What strategies improve reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

Step Optimization : For azide-functionalized intermediates (e.g., in click chemistry), ensure strict temperature control (0–5°C) during diazo transfers to minimize side reactions .

Catalysis : Use Pd/Cu catalysts for coupling reactions (e.g., Sonogashira) to enhance efficiency.

Workflow Integration : Employ flow chemistry for exothermic steps (e.g., alkylation) to improve scalability and reproducibility .

Yield Tracking : Use HPLC-MS to monitor intermediate purity and troubleshoot low-yield steps (e.g., column chromatography fractions) .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMO). The aldehyde’s LUMO energy indicates susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents).

Transition State Analysis : Locate TS structures for aldol condensations using QST2/QST3 methods.

Solvent Effects : Apply SMD continuum models to simulate solvent polarity’s impact on reaction barriers.

Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Toxicity Data : The compound may exhibit oral toxicity (H302); avoid ingestion and skin contact .

- Waste Disposal : Quench reactive aldehyde groups with aqueous NaHSO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。